molecular formula C14H19ClFN3O B15112442 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112442
M. Wt: 299.77 g/mol
InChI Key: XERHPGIKNNQCPG-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. Its unique structure, which includes a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluoroethyl group, and attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The fluoroethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and methoxyphenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine
  • 2-fluoroethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine
  • 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrobromide

Uniqueness

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its fluoroethyl group enhances its stability and binding affinity, while the methoxyphenyl group contributes to its selectivity and potency.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-14(10-17-18(11)7-6-15)16-9-12-4-3-5-13(8-12)19-2;/h3-5,8,10,16H,6-7,9H2,1-2H3;1H

InChI Key

XERHPGIKNNQCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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